1,3-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one
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Overview
Description
1,3-BIS[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features two 1-methyl-1H-1,2,3,4-tetrazol-5-yl groups attached to a central acetone moiety via sulfanyl linkages. The presence of tetrazole rings imparts significant chemical reactivity and versatility, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
The synthesis of 1,3-BIS[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-methyl-1H-1,2,3,4-tetrazole-5-thiol with acetone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl linkages. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
1,3-BIS[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1,3-BIS[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETONE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials, particularly in the development of new polymers and coordination complexes.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling and tracking purposes.
Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1,3-BIS[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETONE exerts its effects is largely dependent on its interaction with molecular targets. The tetrazole rings can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways. The sulfanyl linkages provide flexibility and reactivity, allowing the compound to interact with a wide range of substrates and enzymes. These interactions can modulate the activity of target molecules, leading to desired chemical or biological outcomes .
Comparison with Similar Compounds
Similar compounds to 1,3-BIS[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETONE include other tetrazole-containing molecules and sulfanyl-substituted acetones. For example:
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: A compound with similar structural features but different reactivity and applications. The uniqueness of 1,3-BIS[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETONE lies in its dual tetrazole and sulfanyl functionalities, which provide a combination of stability, reactivity, and versatility not commonly found in other compounds.
Properties
Molecular Formula |
C7H10N8OS2 |
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Molecular Weight |
286.3 g/mol |
IUPAC Name |
1,3-bis[(1-methyltetrazol-5-yl)sulfanyl]propan-2-one |
InChI |
InChI=1S/C7H10N8OS2/c1-14-6(8-10-12-14)17-3-5(16)4-18-7-9-11-13-15(7)2/h3-4H2,1-2H3 |
InChI Key |
BIVSFOSZROEKJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)CSC2=NN=NN2C |
Origin of Product |
United States |
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